6-Amino-5-formamido-1,3-dimethyluracil (also known as Caffeine Impurity B, Theophylline Impurity C, and Theophylline-Ethylenediamine Impurity C) is a metabolite of several methylxanthines, including caffeine and theophylline. Methylxanthines are a group of naturally occurring and synthetic compounds found in various plants and consumed in beverages such as coffee, tea, and cocoa [].
The identification and quantification of 6-Amino-5-formamido-1,3-dimethyluracil can be crucial in pharmacokinetic and metabolism studies of methylxanthines. This information helps researchers understand the body's absorption, distribution, metabolism, and excretion of these compounds [].
This compound has been explored as a potential starting material for the synthesis of 8-arylaminotheophyllines, which are a class of derivatives with potential therapeutic applications []. However, further research is needed to determine the feasibility and efficiency of this approach.
6-Amino-5-formamido-1,3-dimethyluracil is a synthetic nucleoside analog with the molecular formula C7H10N4O3 and a molecular weight of approximately 198.18 g/mol. This compound is recognized for its potential applications in pharmaceuticals and organic synthesis. It features a pyrimidine ring structure, which is characteristic of uracil derivatives, and includes an amino group at the 6-position and a formamido group at the 5-position, contributing to its unique chemical properties and reactivity .
6-Amino-5-formamido-1,3-dimethyluracil has been studied for its pharmacological properties:
Several methods have been developed for synthesizing 6-Amino-5-formamido-1,3-dimethyluracil:
6-Amino-5-formamido-1,3-dimethyluracil has several notable applications:
Studies have focused on the interactions of 6-Amino-5-formamido-1,3-dimethyluracil with biological systems:
Several compounds share structural similarities with 6-Amino-5-formamido-1,3-dimethyluracil. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Amino-1,3-dimethyluracil | Lacks formamido group; only amino and methyl groups | Precursor for many derivatives |
| Theophylline | Contains a methylxanthine structure; different ring | Used primarily as a bronchodilator |
| Caffeine | Methylxanthine; similar metabolic pathways | Widely consumed stimulant |
| 5-Fluorouracil | Fluorinated analog of uracil | Anticancer agent; inhibits DNA synthesis |
Each of these compounds exhibits unique biological activities and applications that differentiate them from 6-Amino-5-formamido-1,3-dimethyluracil while sharing common features related to their pyrimidine or xanthine structures.
Systematic IUPAC Name:
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)formamide .
Synonyms:
Registry Identifiers:
Molecular Formula: C₇H₁₀N₄O₃
Molecular Weight: 198.18 g/mol
Stereochemistry: Achiral due to planar pyrimidine ring and absence of stereogenic centers .
Crystal System: Monoclinic
Space Group: P2₁/c
Unit Cell Parameters:
Hydrogen Bonding: Forms centrosymmetric R₂²(4) dimers via N–H···O interactions (N···O distance: 2.89 Å) .
NMR Spectroscopy (DMSO-d₆, 400 MHz) :
DFT Studies:
Molecular Dynamics (MD) Simulations:
The historical synthesis of 6-amino-5-formamido-1,3-dimethyluracil has been intrinsically linked to the development of xanthine-based synthetic methodologies, reflecting its role as a key metabolite in theophylline biochemical pathways [10]. The foundational approach emerged from classical xanthine chemistry, where 5,6-diamino-1,3-dimethyluracil serves as the critical precursor compound [11] .
The traditional synthetic route begins with the preparation of 6-amino-1,3-dimethyluracil through the well-established Traube cyclization pathway . This method involves the condensation of 1,3-dimethylurea with cyanoacetic acid under acidic conditions, typically employing acetic anhydride at temperatures ranging from 80 to 100 degrees Celsius . The reaction proceeds via nucleophilic attack of the urea nitrogen on the cyano carbon, followed by cyclization to form the pyrimidine ring structure .
A pivotal step in the historical synthesis involves the nitrosation process, where sodium nitrite treatment in glacial acetic acid introduces a nitroso group at position 5 . This transformation yields 6-amino-5-nitroso-1,3-dimethyluracil as an intermediate compound . The subsequent reduction step, traditionally accomplished through catalytic hydrogenation using hydrogen gas with palladium on carbon catalyst in ethanol, or alternatively through chemical reduction employing tin(II) chloride in hydrochloric acid, converts the nitroso group to an amino group .
The formamidation step represents the final transformation in the historical synthesis pathway . This reaction typically involves the treatment of 6-amino-1,3-dimethyluracil with formamide under controlled temperature and pH conditions . The reaction requires careful management of temperature and reactant concentrations to ensure optimal formation of the desired formamido group .
Table 1: Historical Synthesis Reaction Conditions
| Synthetic Step | Reagents/Conditions | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Condensation | 1,3-Dimethylurea, cyanoacetic acid, acetic anhydride | 80°C | 6 hours | 70-75 |
| Nitrosation | Sodium nitrite, glacial acetic acid | 0-5°C | 2 hours | 85-90 |
| Reduction | Hydrogen gas, 10% palladium/carbon, ethanol | Room temperature | 4 hours | 80-85 |
| Formamidation | Formamide, controlled pH | 25-40°C | 2-6 hours | 65-75 |
The historical synthesis pathways from xanthine derivatives established fundamental principles that continue to influence modern synthetic approaches [8]. These early methodologies demonstrated the importance of regioselective functionalization and the challenges associated with maintaining structural integrity during multi-step transformations [8].
Contemporary synthetic methodologies for 6-amino-5-formamido-1,3-dimethyluracil have evolved significantly through the implementation of advanced catalytic systems designed to achieve enhanced regioselectivity and improved reaction efficiency [11]. Modern approaches focus on the direct formamidation of 6-amino-1,3-dimethyluracil using sophisticated coupling reagents and catalytic systems [11].
The development of non-hazardous coupling reagents has revolutionized the formamidation process [11]. The application of COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) represents a significant advancement in coupling technology [11]. This reagent enables the condensation of 5,6-diaminouracil derivatives with carboxylic acids under mild conditions, yielding pure products after only 5 to 10 minutes of reaction time [11].
The regioselectivity of modern formamidation reactions has been unambiguously confirmed through single crystal X-ray crystallography and multidimensional nuclear magnetic resonance experiments [11]. These analytical techniques demonstrate that the reaction yields exclusively the 5-carboxamido derivatives, rather than the 6-carboxamido isomers [11]. This selectivity is crucial for the synthesis of 6-amino-5-formamido-1,3-dimethyluracil, as it ensures the formation of the desired regioisomer [11].
Table 2: Modern Catalytic Formamidation Conditions
| Coupling Reagent | Solvent System | Temperature | Reaction Time | Yield (%) | Selectivity |
|---|---|---|---|---|---|
| COMU | Dichloromethane/dimethylformamide | Room temperature | 5-10 minutes | >80 | >95% 5-position |
| EDCI-HCl | Dichloromethane | Room temperature | 2.5 hours | 75-82 | >90% 5-position |
| Carbodiimide systems | Various organic solvents | 0-25°C | 1-4 hours | 70-85 | >85% 5-position |
Advanced catalytic approaches have also incorporated metal-catalyzed methodologies for enhanced reaction control [17]. Iron-catalyzed systems have shown particular promise for regioselective amination reactions, utilizing the redox properties of iron to mediate bond formation [17]. These systems demonstrate remarkable selectivity, achieving greater than 20:1 regioselectivity for ortho-position functionalization [17].
The implementation of flow chemistry techniques represents another significant advancement in modern synthetic approaches [29]. Continuous flow reactors enable precise control of reaction parameters, including temperature, residence time, and mixing efficiency [29]. These systems facilitate consistent reaction conditions and improved yields compared to traditional batch processes [29].
The purification of 6-amino-5-formamido-1,3-dimethyluracil requires sophisticated strategies due to the compound's specific physicochemical properties and potential impurity profiles [20]. Modern purification approaches integrate multiple complementary techniques to achieve pharmaceutical-grade purity levels .
Recrystallization remains the primary purification method for 6-amino-5-formamido-1,3-dimethyluracil [23]. The compound exhibits optimal recrystallization behavior in ethanol-water mixtures, with typical solvent ratios ranging from 70:30 to 80:20 ethanol to water . The recrystallization process involves dissolution at elevated temperatures (60-80°C) followed by controlled cooling to room temperature [23]. Slow cooling rates (1-2°C per minute) promote the formation of high-quality crystals with improved purity [23].
Table 3: Recrystallization Optimization Parameters
| Parameter | Optimal Range | Effect on Purity | Effect on Yield |
|---|---|---|---|
| Solvent ratio (EtOH:H₂O) | 75:25 to 80:20 | Increases with optimization | Moderate decrease |
| Temperature (dissolution) | 65-75°C | Optimal at 70°C | Maximal at 70°C |
| Cooling rate | 1-2°C/min | Improved with slower cooling | Slight decrease |
| Seed crystal addition | 1-2% w/w | Significant improvement | Yield increase |
High-performance liquid chromatography serves as a complementary purification technique for analytical-scale preparations [4]. Reverse-phase chromatography using C18 columns with acetonitrile-water mobile phases containing phosphoric acid demonstrates excellent separation efficiency [4]. For mass spectrometry-compatible applications, formic acid replaces phosphoric acid in the mobile phase system [4].
The optimization of reaction yields has been achieved through systematic investigation of reaction parameters [36]. Variable Time Normalization Analysis provides insights into reaction kinetics and optimal reaction conditions [38]. Temperature optimization studies demonstrate that reaction rates increase exponentially with temperature, but excessive temperatures may lead to product degradation [38].
Table 4: Yield Optimization Results
| Reaction Variable | Low Setting | High Setting | Optimal Setting | Yield Improvement (%) |
|---|---|---|---|---|
| Temperature | 25°C | 60°C | 45°C | 15-20 |
| Reaction time | 2 hours | 12 hours | 6 hours | 10-15 |
| Catalyst loading | 1 mol% | 10 mol% | 5 mol% | 12-18 |
| Solvent volume | 5 mL/g | 20 mL/g | 10 mL/g | 8-12 |
Advanced purification strategies incorporate preparative chromatography for high-purity requirements [4]. Preparative-scale separations utilize larger particle size stationary phases (typically 10-20 micrometers) and specialized column designs to handle gram-scale quantities [4]. These systems achieve purities exceeding 98% with recovery rates of 85-95% [4].
Crystallization engineering approaches focus on polymorph control and crystal habit modification [22]. Different crystallization conditions can produce polymorphic forms with varying solubility and stability characteristics [22]. Characterization of these forms through powder X-ray diffraction and differential scanning calorimetry ensures consistent product quality [22].
The industrial-scale production of 6-amino-5-formamido-1,3-dimethyluracil presents numerous technical and economic challenges that significantly impact manufacturing feasibility and cost-effectiveness [28] [32]. The transition from laboratory-scale synthesis to commercial production requires comprehensive consideration of scalability factors, equipment limitations, and process economics [32].
Scale-up challenges primarily stem from the multi-step synthetic pathway and the requirement for precise reaction control [32]. The financial investment required for scaling up typically ranges from 100 million to 1 billion US dollars, including intermediate process validation at pilot and demonstration scales, plus construction and startup of manufacturing facilities [32]. The annual operating costs for manufacturing plants operate at similar magnitudes [32].
Table 5: Industrial Scale-Up Investment Requirements
| Scale | Investment Range (USD) | Typical Timeline | Key Challenges |
|---|---|---|---|
| Pilot scale | 5-20 million | 1-2 years | Process validation |
| Demonstration scale | 20-100 million | 2-3 years | Equipment scaling |
| Commercial scale | 100-1000 million | 3-5 years | Full production optimization |
| Total program | 125-1120 million | 6-10 years | Integrated challenges |
Temperature control represents a critical challenge in large-scale synthesis [32]. Industrial reactors exhibit different heat transfer characteristics compared to laboratory equipment, potentially leading to temperature gradients and hot spots [32]. These variations can affect reaction selectivity and product quality, particularly for the sensitive formamidation step [32].
Mass transfer limitations become significant at industrial scales [32]. Mixing efficiency decreases as reactor size increases, potentially leading to concentration gradients and incomplete reactions [32]. Advanced mixing technologies, including static mixers and specialized impeller designs, are required to maintain homogeneous reaction conditions [32].
The implementation of continuous flow processes offers potential solutions to some scale-up challenges [29]. Flow chemistry enables better heat and mass transfer control, reduced reaction volumes, and improved safety profiles [29]. However, the transition to continuous processes requires substantial reengineering of synthetic routes and significant capital investment [29].
Table 6: Industrial Manufacturing Challenges and Solutions
| Challenge Category | Specific Issues | Potential Solutions | Implementation Cost |
|---|---|---|---|
| Heat management | Temperature gradients, hot spots | Advanced heat exchangers, temperature control | High |
| Mass transfer | Mixing limitations, concentration gradients | Specialized mixing equipment | Moderate to high |
| Quality control | Batch-to-batch variation | Real-time monitoring, process analytics | Moderate |
| Regulatory compliance | Good Manufacturing Practice requirements | Comprehensive documentation systems | High |
Quality control and regulatory compliance add substantial complexity to industrial manufacturing [33]. Good Manufacturing Practice requirements mandate extensive documentation, validation protocols, and quality assurance systems [33]. These requirements increase both initial investment and ongoing operational costs [33].
Raw material supply chain management presents additional challenges [28]. The synthesis requires specialized starting materials and reagents that may have limited suppliers [28]. Ensuring consistent quality and availability of these materials is crucial for maintaining production schedules [28].
Market demand variability creates economic uncertainties for industrial producers [28]. The compound's primary applications in pharmaceutical and research markets exhibit fluctuating demand patterns [28]. Production capacity planning must account for these variations while maintaining economic viability [28].
Environmental and sustainability considerations increasingly influence industrial manufacturing decisions [31]. Green chemistry principles encourage the development of more environmentally friendly synthetic routes and waste minimization strategies [31]. Implementation of these approaches may require additional research and development investment but can provide long-term competitive advantages [31].
The thermodynamic stability of 6-Amino-5-formamido-1,3-dimethyluracil exhibits significant pH-dependent characteristics that are crucial for understanding its behavior under various physiological and experimental conditions. The compound demonstrates optimal stability in acidic to neutral pH environments, with degradation tendencies emerging under alkaline conditions [1] .
pH-Dependent Stability Profile
The compound maintains structural integrity across pH ranges from 2.0 to 8.0, with maximum stability observed between pH 4.0 and 7.0 [1]. This stability profile is attributed to the presence of electron-withdrawing groups in the pyrimidine ring system, which stabilize the molecular structure against hydrolytic degradation [3]. The formamido group at position 5 contributes to the compound's resistance to pH-induced structural changes through resonance stabilization [1].
At pH values below 3.0, the compound exhibits enhanced solubility due to protonation of the amino group at position 6, which increases its ionic character and water solubility [1]. However, prolonged exposure to strongly acidic conditions (pH < 2.0) may lead to hydrolysis of the formamido group, resulting in the formation of 6-amino-1,3-dimethyluracil as the primary degradation product .
Alkaline Instability
Under alkaline conditions (pH > 9.0), the compound undergoes significant degradation through nucleophilic attack on the formamido carbonyl group . The degradation follows first-order kinetics with a half-life of approximately 4.2 hours at pH 10.0 and 25°C . This instability is primarily attributed to the electron-deficient nature of the carbonyl carbon in the formamido group, making it susceptible to nucleophilic attack by hydroxide ions [3].
The solubility profile of 6-Amino-5-formamido-1,3-dimethyluracil reflects its amphiphilic nature, with the compound exhibiting limited solubility in both polar and nonpolar solvents [1] . The compound's solubility characteristics are governed by the balance between hydrophilic functional groups (amino and formamido) and the hydrophobic pyrimidine ring system with methyl substituents [1].
Polar Solvent Solubility
In polar protic solvents, the compound demonstrates slightly soluble characteristics in water (< 1 mg/mL at 25°C), dimethyl sulfoxide (DMSO), and methanol [1] [5]. The limited water solubility is attributed to the presence of two methyl groups at positions 1 and 3, which increase the compound's hydrophobic character . The compound's solubility in water can be enhanced through pH modification, with increased solubility observed at pH values below 5.0 due to protonation of the amino group [1].
The solubility in DMSO (approximately 2-3 mg/mL at 25°C) is higher than in water due to DMSO's ability to form hydrogen bonds with both the amino and formamido groups while accommodating the hydrophobic portions of the molecule . Similarly, methanol provides moderate solubility through hydrogen bonding interactions with the polar functional groups [1].
Nonpolar Solvent Behavior
The compound exhibits poor solubility in nonpolar solvents such as chloroform, hexane, and diethyl ether [1]. This limited solubility in nonpolar media is expected given the presence of multiple polar functional groups (amino, formamido, and carbonyl groups) that require hydrogen bonding interactions for solvation . The topological polar surface area of 95.7 Ų further supports the compound's preference for polar environments [6].
The acid-base properties of 6-Amino-5-formamido-1,3-dimethyluracil are characterized by a predicted pKa value of 12.58 ± 0.20, indicating weak basic character [1] [7]. This relatively high pKa value reflects the influence of electron-withdrawing groups on the basicity of the amino group at position 6 [1].
Protonation Site Analysis
The primary protonation site is the amino group at position 6, which exhibits the highest electron density among potential basic sites in the molecule [1]. The formamido nitrogen at position 5 is significantly less basic due to its participation in amide resonance, making it unlikely to undergo protonation under normal physiological conditions . The pyrimidine ring nitrogens at positions 1 and 3 are quaternized by methyl groups, eliminating their potential as protonation sites [1].
Protonation State Distribution
At physiological pH (7.4), the compound exists predominantly (>99.9%) in its unprotonated form, with the amino group remaining neutral [1]. This distribution has significant implications for the compound's biological activity and interactions with biological targets. The unprotonated state favors hydrogen bonding interactions with complementary binding sites in proteins and nucleic acids .
At acidic pH values (pH < 5.0), a small but measurable fraction of molecules becomes protonated, leading to increased water solubility and altered pharmacokinetic properties [1]. The protonated form exhibits enhanced membrane permeability due to increased lipophilicity of the protonated amino group .
The solid-state properties of 6-Amino-5-formamido-1,3-dimethyluracil are characterized by its crystalline nature and pronounced hygroscopic behavior [1] [5]. The compound exists as a white to off-white crystalline powder with a well-defined melting point range of 265-267°C [1] [9].
Crystalline Structure and Polymorphism
The compound exhibits a stable crystalline form under normal storage conditions, with no reported polymorphic transitions [1]. X-ray crystallographic analysis reveals a planar molecular geometry with extensive intramolecular hydrogen bonding networks . The crystal packing is stabilized by intermolecular hydrogen bonds between the amino and formamido groups of adjacent molecules .
The melting point range of 265-267°C indicates good thermal stability of the crystalline form, with decomposition occurring at temperatures above the melting point [1] [9]. Differential scanning calorimetry (DSC) analysis shows a single endothermic peak corresponding to the melting transition, confirming the absence of polymorphic forms [1].
Hygroscopic Behavior
The compound exhibits significant hygroscopic properties, readily absorbing moisture from the atmosphere under ambient conditions [1] [5]. This behavior is attributed to the presence of multiple hydrogen bonding sites that can interact with water molecules [1]. The hygroscopic nature necessitates special storage conditions, typically requiring storage at -20°C under an inert atmosphere to prevent moisture uptake [1].
Water uptake studies demonstrate that the compound can absorb up to 15% by weight of moisture when exposed to 75% relative humidity at 25°C for 24 hours [1]. This moisture absorption can lead to changes in the compound's physical properties, including reduced flowability and potential chemical instability [5].
Storage Stability
Long-term stability studies indicate that the compound maintains its chemical integrity when stored at -20°C under anhydrous conditions [1]. However, exposure to moisture and elevated temperatures can lead to degradation, with the formation of 6-amino-1,3-dimethyluracil as the primary degradation product through hydrolysis of the formamido group . The compound's hygroscopic nature requires the use of desiccants and sealed containers to maintain product quality during storage and handling [5].
Irritant